molecular formula C11H12N2O4 B1464176 2-[3-(2-Hydroxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid CAS No. 1353506-06-5

2-[3-(2-Hydroxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid

Cat. No.: B1464176
CAS No.: 1353506-06-5
M. Wt: 236.22 g/mol
InChI Key: MCPTZLHGHWVVSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(2-Hydroxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid is a synthetic organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring system substituted with a hydroxyethyl group and an acetic acid moiety. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-Hydroxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid can be achieved through a multi-step process One common synthetic route involves the condensation of o-phenylenediamine with glyoxylic acid to form the benzimidazole ring system

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-Hydroxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group in the benzimidazole ring can be reduced to form a hydroxyl group.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base or catalyst.

Major Products Formed

    Oxidation: The major product is 2-[3-(2-Carboxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid.

    Reduction: The major product is 2-[3-(2-Hydroxyethyl)-2-hydroxy-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted benzimidazole derivatives.

Scientific Research Applications

2-[3-(2-Hydroxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[3-(2-Hydroxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid involves its interaction with specific molecular targets. The hydroxyethyl group and the benzimidazole ring system are crucial for binding to enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact molecular pathways involved depend on the specific biological target being studied.

Comparison with Similar Compounds

2-[3-(2-Hydroxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid can be compared with other benzimidazole derivatives, such as:

    2-[3-(2-Hydroxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.

    2-[3-(2-Hydroxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]butanoic acid: Similar structure but with a butanoic acid moiety instead of acetic acid.

    2-[3-(2-Hydroxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]pentanoic acid: Similar structure but with a pentanoic acid moiety instead of acetic acid.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[3-(2-hydroxyethyl)-2-oxobenzimidazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c14-6-5-12-8-3-1-2-4-9(8)13(11(12)17)7-10(15)16/h1-4,14H,5-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCPTZLHGHWVVSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)N2CC(=O)O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[3-(2-Hydroxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid
Reactant of Route 2
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2-[3-(2-Hydroxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid
Reactant of Route 3
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2-[3-(2-Hydroxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid
Reactant of Route 4
Reactant of Route 4
2-[3-(2-Hydroxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid
Reactant of Route 5
2-[3-(2-Hydroxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid
Reactant of Route 6
2-[3-(2-Hydroxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid

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